molecular formula C21H32O3 B12000732 11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 77943-98-7

11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Katalognummer: B12000732
CAS-Nummer: 77943-98-7
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: AIPVEEYYOOGTAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE typically involves multiple steps, starting from simpler steroidal precursors. The exact synthetic routes and reaction conditions can vary, but they generally include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Oxidation: Conversion of specific carbon atoms to oxo groups.

    Isomerization: Ensuring the correct stereochemistry at the 11β and 20β positions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxyl groups or other positions on the steroid nucleus.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo-steroids, while reduction can produce dihydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-BETA,20-BETA-DIHYDROXYPREGN-4-EN-3-ONE is unique due to its specific hydroxylation pattern and its potential biological activities. Its distinct structure allows it to interact with different molecular targets compared to other similar steroids, making it valuable for specific research and therapeutic applications .

Eigenschaften

CAS-Nummer

77943-98-7

Molekularformel

C21H32O3

Molekulargewicht

332.5 g/mol

IUPAC-Name

11-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,12,15-19,22,24H,4-9,11H2,1-3H3

InChI-Schlüssel

AIPVEEYYOOGTAW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.